
(Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H26O8 and its molecular weight is 442.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Horton and Turner (1966) explored the synthesis and reactions of unsaturated sugars, which can be linked to the study of similar compounds like (Z)-isopropyl 2-((7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Their work involved the conversion of 1,2-O-Isopropylidene-α-D-glucofuranose into various derivatives, which can offer insights into the manipulation of similar structures in scientific research (Horton & Turner, 1966).
Biological Evaluation
- Kotaiah et al. (2012) synthesized novel isopropyl derivatives and evaluated their anti-inflammatory and antimicrobial activities. This suggests potential biological applications for structurally related compounds, including (Z)-isopropyl derivatives (Kotaiah et al., 2012).
Use as Protecting Groups
- Wakselman and Guibe-jampel (1973) discussed a new amino-protecting group involving isopropyl compounds, highlighting the use of such compounds in protecting sensitive functional groups during chemical syntheses, which could be relevant for compounds like (Z)-isopropyl derivatives (Wakselman & Guibe-jampel, 1973).
Isocyanide and Ylidene Complexes
- Tamm, Lügger, and Hahn (1996) investigated the synthesis and structure of isocyanide and ylidene complexes, which might provide insights into the complex formation and structural characteristics of similar (Z)-isopropyl derivatives (Tamm, Lügger, & Hahn, 1996).
Catalysis Applications
- Grasa, Kissling, and Nolan (2002) discussed the use of N-heterocyclic carbenes, including imidazol-2-ylidenes, as catalysts in transesterification/acylation reactions. This research could be relevant for exploring the catalytic properties of (Z)-isopropyl derivatives in similar reactions (Grasa, Kissling, & Nolan, 2002).
Photostability and Photo-Isomerization
- Krzyżanowska and Olszanowski (1994) studied the photostability and photo-isomerization of similar oxime compounds, providing insights into the stability and isomerization behaviors under light exposure, which could be relevant for (Z)-isopropyl derivatives (Krzyżanowska & Olszanowski, 1994).
Chemoprotective Activity
- Surh, Shlyankevich, Lee, and Yoo (1996) synthesized and tested a related isopropyl compound for its chemoprotective activity against carcinogens, indicating the potential use of (Z)-isopropyl derivatives in similar applications (Surh, Shlyankevich, Lee, & Yoo, 1996).
Gas Chromatographic Studies
- Rusinska-Roszak and Łożyński (1990) conducted gas chromatographic and mass spectrometric studies on derivatives of hydroxyoximes, which could provide a basis for analyzing the properties and behavior of (Z)-isopropyl derivatives under similar conditions (Rusinska-Roszak & Łożyński, 1990).
Propiedades
IUPAC Name |
propan-2-yl 2-[[(2Z)-7-methyl-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-13(2)31-21(25)12-30-17-8-7-16-22(26)18(32-23(16)14(17)3)9-15-10-19(27-4)24(29-6)20(11-15)28-5/h7-11,13H,12H2,1-6H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMNIMQGOTBSM-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2736988.png)
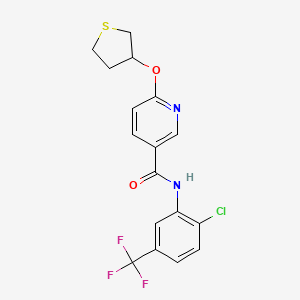
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acrylamide](/img/structure/B2736991.png)

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]but-2-ynamide](/img/structure/B2736995.png)
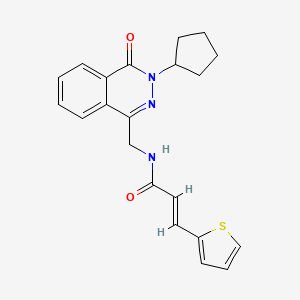
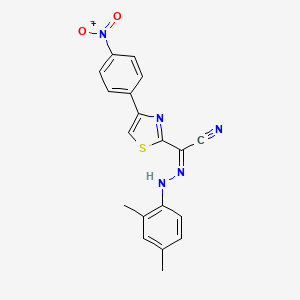

![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)

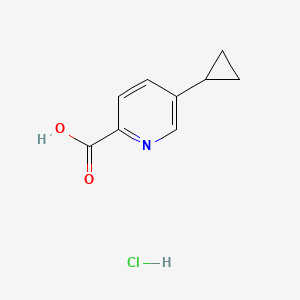
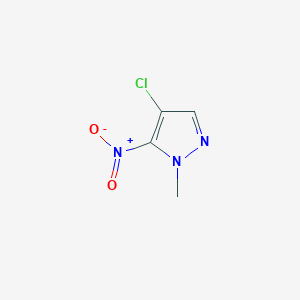

![N-[cyclopropyl(phenyl)methyl]hydroxylamine](/img/structure/B2737010.png)
